7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbothioamide
Description
7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbothioamide is a synthetic quinolone derivative characterized by a seven-membered azepane ring at position 7, an ethyl group at position 1, a fluorine atom at position 6, and a thioamide (-C(S)NH₂) moiety at position 3.
Properties
IUPAC Name |
7-(azepan-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3OS/c1-2-21-11-13(18(20)24)17(23)12-9-14(19)16(10-15(12)21)22-7-5-3-4-6-8-22/h9-11H,2-8H2,1H3,(H2,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITZMRKAWQGNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbothioamide is a synthetic compound belonging to the class of fluoroquinolones, which are known for their antibacterial properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C18H20FN3O
- Molecular Weight : 313.376 g/mol
- CAS Number : 1359864-66-6
Fluoroquinolones, including this compound, primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and repair in bacteria. The inhibition leads to the formation of stable complexes that disrupt DNA processes, ultimately resulting in bacterial cell death.
Antimicrobial Efficacy
Research indicates that compounds similar to 7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound's structural similarity to established fluoroquinolones suggests it may also possess comparable antimicrobial properties.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
Case Studies
-
Study on Antibacterial Activity :
A study evaluated the antibacterial effects of various quinolone derivatives, including those structurally related to 7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline. Results indicated that these compounds effectively inhibited the growth of resistant bacterial strains, highlighting their potential in treating infections caused by multidrug-resistant organisms . -
In Vivo Efficacy :
In an animal model, the compound demonstrated significant efficacy against induced bacterial infections, with survival rates markedly higher in treated groups compared to controls. This suggests its potential as a therapeutic agent in clinical settings .
Pharmacokinetics
The pharmacokinetic profile of fluoroquinolones generally includes good oral bioavailability, extensive tissue distribution, and renal excretion. While specific data for this compound is limited, its pharmacological behavior is expected to align with that of other fluoroquinolones.
Safety and Toxicology
Preliminary toxicity studies indicate that while fluoroquinolones can have side effects such as gastrointestinal disturbances and potential tendon damage, no severe adverse effects have been reported for this compound in initial research phases. Further toxicological evaluations are necessary to establish a comprehensive safety profile.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison with Quinolone Derivatives
The table below highlights key structural and physicochemical differences between 7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbothioamide and related compounds:
*Estimated based on thioamide substitution (replacing -COOH with -C(S)NH₂).
Functional Group Implications
- Thioamide vs. Carboxylic Acid : The thioamide group in the target compound likely increases lipophilicity compared to the carboxylic acid analog (m/z 363.2) . This may enhance membrane permeability but reduce aqueous solubility, impacting pharmacokinetics.
- Azepane vs. However, larger rings may reduce penetration into gram-negative bacteria.
- Ethyl vs. Cyclopropyl at Position 1 : Ethyl groups are less sterically demanding than cyclopropyl, possibly favoring interactions with gram-positive targets.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound’s quinoline core, substituted with azepan-1-yl (7-position), ethyl (1-position), fluoro (6-position), and carbothioamide (3-position), defines its reactivity. The azepan-1-yl group introduces steric bulk and potential hydrogen-bonding interactions, while the carbothioamide moiety enhances nucleophilic reactivity compared to carboxylate analogs. The ethyl group at the 1-position may improve metabolic stability by reducing oxidative degradation, as seen in structurally related quinolones .
Q. What synthetic methodologies are used to introduce the azepan-1-yl group into the quinoline scaffold?
The azepan-1-yl group is typically introduced via nucleophilic substitution. For example, in related compounds, azepane reacts with a halogenated precursor (e.g., 7-chloro-quinoline derivatives) under reflux in polar aprotic solvents like DMF or DMSO, often with a base (e.g., K₂CO₃) to deprotonate the amine and drive the reaction . Reaction progress is monitored by TLC or HPLC, and purity is confirmed via NMR and mass spectrometry.
Q. Which spectroscopic techniques are effective for characterizing the carbothioamide moiety?
- ¹H/¹³C NMR : The thiocarbonyl (C=S) group causes deshielding of adjacent protons and carbons.
- IR Spectroscopy : A strong absorption band near 1200–1250 cm⁻¹ corresponds to C=S stretching.
- X-ray crystallography : Resolves bond lengths (C–S ~1.68 Å) and confirms planarity of the carbothioamide group, as seen in analogous crystal structures .
Q. What safety protocols are recommended for handling this compound?
While specific toxicity data are limited, structural analogs (e.g., azepane-containing compounds) require PPE (gloves, lab coats), fume hoods for synthesis, and avoidance of inhalation/contact. Emergency measures include flushing eyes with water for 15 minutes and using ethanol-compatible fire extinguishers for solvent-related fires .
Advanced Research Questions
Q. How can researchers optimize yield during thioamide formation to minimize side reactions?
Competing oxidation of the thioamide to a carboxamide can be mitigated by:
Q. How to resolve contradictions in reported antibacterial efficacy compared to analogs?
Discrepancies may arise from differences in bacterial strains, assay conditions (e.g., pH, inoculum size), or substituent effects. A systematic approach includes:
Q. How does the azepan-1-yl group at the 7-position affect pharmacokinetic properties?
The azepan-1-yl group’s larger ring size and flexibility may enhance membrane permeability compared to smaller amines (e.g., piperazine). Key studies involve:
Q. What computational methods predict binding affinity to bacterial DNA gyrase?
Combine docking studies (AutoDock Vina) with crystallographic data from related quinolones bound to gyrase (e.g., PDB 6RKS). Focus on:
- Hydrogen bonding between the carbothioamide and Ser84 (gyrase B subunit).
- Hydrophobic interactions of the azepan-1-yl group with pocket residues .
Q. How to design analogs with improved selectivity against eukaryotic topoisomerases?
- Mutagenesis studies to identify gyrase residues critical for selectivity.
- 3D-QSAR models trained on inhibitory data for bacterial vs. human topoisomerases.
- Introduce bulky substituents (e.g., branched alkyl groups) to sterically hinder binding to human enzymes .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
